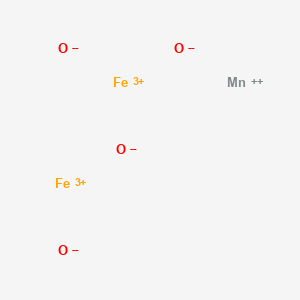

Oxyde de fer et de manganèse (Fe2MnO4)

Vue d'ensemble

Description

Manganese DIIron Oxide is a mixed metal oxide compound that combines the properties of both iron and manganese oxides. It is known for its unique magnetic, catalytic, and electronic properties, making it a valuable material in various scientific and industrial applications.

Applications De Recherche Scientifique

Iron manganese oxide has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: Iron manganese oxide nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and magnetic resonance imaging (MRI) contrast agents.

Medicine: The compound’s magnetic properties make it suitable for hyperthermia treatment in cancer therapy.

Industry: Iron manganese oxide is used in the production of magnetic materials, sensors, and batteries.

Mécanisme D'action

Target of Action

Iron manganese oxide (Fe2MnO4) primarily targets redox reactions . It plays a significant role in the electrochemical detection of certain elements, such as arsenic . The compound’s primary targets are the redox couples (Fe(II)/Fe(III)) that are induced on its surface .

Mode of Action

Fe2MnO4 interacts with its targets through redox reactions . The compound’s mode of action involves the catalytic redox couple Fe(II)/Fe(III) on its surface, which is induced by the zero-valent iron (Fe0) in Fe2MnO4 . This interaction results in changes in the surficial atomic and electronic structures of the material, altering the redox potential .

Biochemical Pathways

The biochemical pathways affected by Fe2MnO4 involve the redox reactions of iron and manganese oxides . These reactions play essential roles in the fate and transformation of numerous organic and inorganic contaminants in the environment . The compound affects the oxidative reactivity of Mn- and Fe-oxides and the reductive reactivity of Fe(II)/iron oxides .

Pharmacokinetics

It’s worth noting that the reactivity and effectiveness of fe2mno4 can be influenced by itsphysical and chemical properties , such as its size, shape, and surface characteristics .

Result of Action

The action of Fe2MnO4 results in the enhanced sensitivity of electrochemical detection systems . This is attributed to the surficial catalytic redox couple Fe(II)/Fe(III) induced by Fe0 of Fe2MnO4 . Additionally, the compound can contribute to the removal of contaminants in natural environments through its involvement in redox reactions .

Action Environment

The action, efficacy, and stability of Fe2MnO4 can be influenced by various environmental factors. For instance, the presence of other metal ions, ligands, and second metal oxides can affect the redox reactivity of the system . Moreover, the compound’s action can be influenced by the pH value and the presence of certain chemicals .

Analyse Biochimique

Biochemical Properties

Iron manganese oxide (Fe2MnO4) plays a crucial role in biochemical reactions due to its redox activity. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. For instance, Fe2MnO4 can interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions. These interactions often involve the transfer of electrons between the metal oxide and the enzyme, enhancing the catalytic efficiency of biochemical reactions . Additionally, Fe2MnO4 can bind to proteins involved in cellular respiration, influencing the electron transport chain and energy production within cells.

Cellular Effects

Iron manganese oxide (Fe2MnO4) affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of signaling molecules such as reactive oxygen species (ROS), Fe2MnO4 can impact gene expression and cellular metabolism . In some studies, Fe2MnO4 has been observed to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Furthermore, Fe2MnO4 can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of iron manganese oxide (Fe2MnO4) involves its interaction with biomolecules at the molecular level. Fe2MnO4 can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access . Conversely, Fe2MnO4 can activate other enzymes by providing a redox-active surface that facilitates electron transfer. Additionally, Fe2MnO4 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iron manganese oxide (Fe2MnO4) can change over time. The stability and degradation of Fe2MnO4 are critical factors that influence its long-term effects on cellular function. Studies have shown that Fe2MnO4 remains stable under various conditions, maintaining its redox activity over extended periods . Prolonged exposure to Fe2MnO4 can lead to gradual degradation, affecting its efficacy in biochemical applications. Long-term studies have also indicated that Fe2MnO4 can induce adaptive responses in cells, such as upregulation of antioxidant defenses, which mitigate potential adverse effects.

Dosage Effects in Animal Models

The effects of iron manganese oxide (Fe2MnO4) vary with different dosages in animal models. At low doses, Fe2MnO4 has been found to enhance cellular functions and promote beneficial biochemical reactions. At higher doses, Fe2MnO4 can exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of Fe2MnO4 are maximized at optimal dosages, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in the application of Fe2MnO4 in biomedical and environmental contexts.

Metabolic Pathways

Iron manganese oxide (Fe2MnO4) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Fe2MnO4 can also affect metabolite levels by altering the balance between production and consumption of metabolic intermediates. These interactions underscore the role of Fe2MnO4 in regulating cellular energy homeostasis and metabolic efficiency.

Transport and Distribution

Within cells and tissues, iron manganese oxide (Fe2MnO4) is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Fe2MnO4 can localize to specific compartments, such as mitochondria, where it exerts its biochemical effects. The distribution of Fe2MnO4 within tissues is influenced by factors such as particle size, surface charge, and the presence of targeting ligands.

Subcellular Localization

The subcellular localization of iron manganese oxide (Fe2MnO4) is critical for its activity and function. Fe2MnO4 can be directed to specific organelles through targeting signals and post-translational modifications. For example, Fe2MnO4 may accumulate in mitochondria, where it participates in redox reactions and influences mitochondrial function . The localization of Fe2MnO4 to specific subcellular compartments can enhance its efficacy in biochemical applications by ensuring its proximity to target biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron manganese oxide can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and sol-gel methods. One common approach is the co-precipitation method, where iron and manganese salts are dissolved in water, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired oxide.

Industrial Production Methods: In industrial settings, iron manganese oxide is often produced using large-scale hydrothermal synthesis. This method involves the reaction of iron and manganese precursors in a high-pressure, high-temperature aqueous solution. The process allows for precise control over the particle size and morphology of the oxide, making it suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Iron manganese oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, iron manganese oxide can undergo oxidation reactions, leading to the formation of higher oxidation states of iron and manganese.

Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce iron manganese oxide, resulting in the formation of lower oxidation states.

Substitution: Iron manganese oxide can participate in substitution reactions with various ligands, leading to the formation of new compounds with different properties.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides such as Fe3O4 and MnO2, while reduction reactions may yield lower oxides like FeO and MnO.

Comparaison Avec Des Composés Similaires

Iron manganese oxide can be compared with other mixed metal oxides, such as:

Iron cobalt oxide (Fe2CoO4): Known for its high magnetic properties and catalytic activity.

Iron nickel oxide (Fe2NiO4): Used in battery materials and as a catalyst in chemical reactions.

Manganese cobalt oxide (Mn2CoO4): Exhibits excellent electrochemical properties, making it suitable for energy storage applications.

Uniqueness: Iron manganese oxide stands out due to its combination of magnetic, catalytic, and electronic properties, which are not commonly found together in other mixed metal oxides. This makes it a versatile material for a wide range of applications in different fields.

Propriétés

IUPAC Name |

iron(3+);manganese(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSDLVIPMHDAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152949 | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12063-10-4 | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate](/img/structure/B79809.png)